molecular formula C15H15FN2O3S B14954143 4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

Cat. No.: B14954143
M. Wt: 322.4 g/mol
InChI Key: GKHSXRPAKVTEOU-UHFFFAOYSA-N
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Description

4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a synthetic compound that features a thiazole ring, a fluorophenyl group, and a butanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the fluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C15H15FN2O3S/c16-12-5-2-1-4-11(12)15-18-10(9-22-15)8-13(19)17-7-3-6-14(20)21/h1-2,4-5,9H,3,6-8H2,(H,17,19)(H,20,21)

InChI Key

GKHSXRPAKVTEOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCCC(=O)O)F

Origin of Product

United States

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